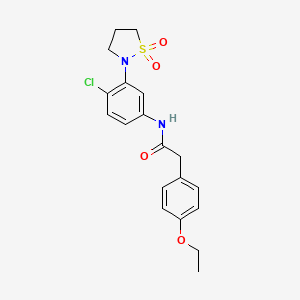

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN2O4S/c1-2-26-16-7-4-14(5-8-16)12-19(23)21-15-6-9-17(20)18(13-15)22-10-3-11-27(22,24)25/h4-9,13H,2-3,10-12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIZTEZQGMAJGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide is a synthetic compound that belongs to the class of thiazolidine derivatives. Its unique structural features and functional groups contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 425.9 g/mol. The compound features several critical components:

| Component | Description |

|---|---|

| Chloro-substituted phenyl group | Enhances reactivity and biological activity |

| Dioxidoisothiazolidin ring | Contributes to unique pharmacological properties |

| Ethoxyphenylacetamide moiety | Provides additional functional interactions |

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may bind to various enzymes or receptors, modulating their activity and leading to diverse biological effects.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with receptors can alter signaling pathways related to cell growth and apoptosis.

Biological Activity

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Activity : Studies have shown that thiazolidine derivatives possess antimicrobial properties, which may extend to this compound.

- Anticancer Properties : Preliminary studies suggest potential anticancer effects through the induction of apoptosis in cancer cell lines.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in breast cancer cells (MCF-7 line), suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial activity of this compound against several bacterial strains. The findings revealed that it exhibited considerable inhibitory effects against Gram-positive bacteria, highlighting its potential as an antibacterial agent.

Q & A

Q. What are the key considerations for optimizing the synthetic route of this compound?

The synthesis of structurally related acetamides typically involves refluxing intermediates with acetic anhydride, followed by crystallization. For example, N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide was synthesized by refluxing sulfonamide derivatives with acetic anhydride, yielding crystals after slow evaporation in ethanol . Key factors include:

- Reaction stoichiometry : Precise molar ratios (e.g., 10 mmol sulfonamide to 10 mL acetic anhydride) to avoid side reactions.

- Crystallization conditions : Slow evaporation in ethanol promotes single-crystal growth, critical for structural validation.

- Purification : Washing with cold water removes unreacted reagents, as seen in similar protocols .

Q. How is the crystal structure of this compound determined, and what software is recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL, SHELXS) is widely used for refinement, even for complex sulfonamide and acetamide derivatives. For instance:

- Bond geometry : Normal ranges for C–H (0.95 Å) and torsion angles (e.g., nitro group twist: -16.7° to 160.9°) validate molecular conformation .

- Intermolecular interactions : Centrosymmetric head-to-tail hydrogen bonds (e.g., C–H···O) stabilize crystal packing .

- Refinement protocols : Riding models for H atoms (Uiso(H) = 1.2 Ueq(C)) ensure accurate thermal parameter assignments .

Advanced Research Questions

Q. How do tautomeric equilibria or conformational dynamics affect this compound’s reactivity?

Tautomerism in acetamide derivatives can arise from intramolecular hydrogen bonding or electronic effects. For example:

- Thiazolidinone-acetamide hybrids : A 1:1 tautomeric ratio between imino and amino forms was observed in solution via <sup>1</sup>H NMR, influenced by solvent polarity and substituent electronegativity .

- Crystallographic vs. solution states : Planar vs. twisted conformations (e.g., nitro group deviations in crystal structures) may differ from solution dynamics .

Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?

- Electronic effects : Electron-withdrawing groups (e.g., -SO2, -Cl) enhance hydrogen-bonding capacity, affecting receptor binding. Compare bioactivity of N-(4-hydroxyphenyl)-2-(1,1,3-trioxobenzothiazolyl)acetamide (IC50 values) with analogs lacking sulfone groups .

- Experimental controls : Use standardized assays (e.g., enzyme inhibition under identical pH/temperature) to isolate substituent effects .

Q. How can computational modeling guide the design of derivatives with improved properties?

- Docking studies : Prioritize derivatives with substituents (e.g., 4-ethoxyphenyl) that enhance π-π stacking or hydrophobic interactions.

- DFT calculations : Predict tautomer stability (e.g., Gibbs free energy differences between imino/amino forms) to optimize synthetic routes .

- ADMET profiling : Simulate metabolic pathways (e.g., cytochrome P450 interactions) to avoid toxic metabolites .

Methodological Guidance

Q. What safety protocols are critical for handling chlorinated acetamides?

- Personal protective equipment (PPE) : Gloves and goggles to prevent skin/eye contact with corrosive intermediates (e.g., acetic anhydride) .

- Ventilation : Fume hoods required during reflux to mitigate inhalation risks.

- Waste disposal : Neutralize acidic byproducts before disposal, adhering to institutional guidelines .

Q. How can researchers validate purity and structural integrity post-synthesis?

- Chromatography : HPLC with UV detection (λ = 254 nm) to resolve unreacted starting materials.

- Spectroscopic validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.